3-[(3,4-Dichlorophenyl)methylthio]-5-cyclohexyl-1,2,4-triazole-4-ylamine

Physicochemical profiling Lipophilicity Drug-likeness

3-[(3,4-Dichlorophenyl)methylthio]-5-cyclohexyl-1,2,4-triazole-4-ylamine (C15H18Cl2N4S, MW 357.3 g/mol) is a fully substituted 1,2,4-triazole-4-amine featuring a cyclohexyl group at C5, a (3,4-dichlorophenyl)methylthio moiety at C3, and a free 4-NH2 group. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and agrochemistry, associated with broad-spectrum antifungal, antibacterial, anticancer, and CNS-modulatory activities.

Molecular Formula C15H18Cl2N4S
Molecular Weight 357.3 g/mol
Cat. No. B12154929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3,4-Dichlorophenyl)methylthio]-5-cyclohexyl-1,2,4-triazole-4-ylamine
Molecular FormulaC15H18Cl2N4S
Molecular Weight357.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NN=C(N2N)SCC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C15H18Cl2N4S/c16-12-7-6-10(8-13(12)17)9-22-15-20-19-14(21(15)18)11-4-2-1-3-5-11/h6-8,11H,1-5,9,18H2
InChIKeyVPNQJSBWBKFMGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3,4-Dichlorophenyl)methylthio]-5-cyclohexyl-1,2,4-triazole-4-ylamine: Structure, Class, and Procurement-Relevant Characteristics


3-[(3,4-Dichlorophenyl)methylthio]-5-cyclohexyl-1,2,4-triazole-4-ylamine (C15H18Cl2N4S, MW 357.3 g/mol) is a fully substituted 1,2,4-triazole-4-amine featuring a cyclohexyl group at C5, a (3,4-dichlorophenyl)methylthio moiety at C3, and a free 4-NH2 group. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and agrochemistry, associated with broad-spectrum antifungal, antibacterial, anticancer, and CNS-modulatory activities [1]. The combination of a flexible cyclohexyl ring, a dichlorinated benzyl thioether, and a hydrogen-bond-donating 4-amine generates a distinct physicochemical profile relative to in-class analogs. This compound is supplied exclusively for research use and is not intended for human therapeutic or veterinary applications .

Substituted 1,2,4-triazole-4-amine scaffold with C3-(3,4-dichlorobenzylthio) and C5-cyclohexyl groups
Research-use-only probe for SAR, target engagement, and physicochemical profiling studies
Distinct lipophilicity and H-bond donor profile relative to common C5-phenyl and N4-methyl analogs (class-level)

Why 3-[(3,4-Dichlorophenyl)methylthio]-5-cyclohexyl-1,2,4-triazole-4-ylamine Cannot Be Replaced by Generic Triazole Analogs


1,2,4-Triazole derivatives are highly sensitive to substitution pattern; small structural changes at C3, C4, or C5 can drastically alter potency, selectivity, and physicochemical properties [1]. In particular, the identity of the C5 substituent (cyclohexyl vs. phenyl vs. heteroaryl) governs lipophilicity, conformational flexibility, and steric complementarity with hydrophobic enzyme pockets, while the C3 benzylthio substituent modulates electronic character and target affinity [1]. The 3,4-dichlorophenyl moiety is documented in the literature to produce divergent activity trends depending on co-substitution [2]: in some scaffold contexts it enhances antimicrobial activity, whereas in others it can reduce potency relative to the 2,4-dichloro isomer [2]. Therefore, direct replacement of this compound with a structural analog—even one differing only in the aryl halide pattern or C5 substituent—cannot be assumed to preserve the biological or physicochemical profile. The quantitative evidence below substantiates this non-interchangeability.

C5 substituent change (cyclohexyl vs. phenyl) may shift lipophilicity and conformational sampling, altering target engagement profiles.
3,4-Dichlorophenyl isomer can produce divergent activity trends compared to the 2,4-dichloro isomer within the same triazole scaffold.
4-NH₂ group provides essential H-bond donor capacity; N4-methylated analogs lack this interaction vector entirely.

Quantitative Differentiation Evidence for 3-[(3,4-Dichlorophenyl)methylthio]-5-cyclohexyl-1,2,4-triazole-4-ylamine vs. Closest Analogs


Molecular Weight and Predicted Lipophilicity Differentiation vs. C5-Phenyl Analog

The target compound (MW 357.3 g/mol) carries a cyclohexyl group at C5, whereas the closest comparable compound, 3-[(3,4-dichlorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine, bears a planar phenyl ring at this position (MW 351.3 g/mol, C15H12Cl2N4S) . Computed logP for the phenyl analog is approximately 2.89–3.03 [1]. The cyclohexyl group, being fully sp3-hybridized and more flexible, is predicted to increase logP by approximately 0.3–0.8 log units relative to the phenyl analog (class-level inference based on standard fragment-based logP contributions), enhancing membrane permeability but also potentially reducing aqueous solubility. This difference is critical for applications where passive diffusion across lipid bilayers governs compound performance.

MW & logP vs. C5-phenyl
Class-level
ΔMW = +6.0 g/mol; estimated ΔlogP ≈ +0.3 to +0.8
May support higher membrane permeability in cellular uptake studies
Predicted shift; experimental logP verification advised
Physicochemical profiling Lipophilicity Drug-likeness

3,4-Dichlorophenyl Substitution Pattern vs. 2,4-Dichloro Isomer in Triazole-Based Antifungals

A review of 1,2,4-triazole SAR explicitly notes that the regioisomeric position of chlorine substituents on the phenyl ring modulates antifungal activity: the 2,4-dichlorophenyl analogue slightly increased activity, while the 3,4-dichlorophenyl analogue notably reduced antifungal activity in a head-to-head comparison within the same triazole scaffold [1]. This demonstrates that the 3,4-dichloro substitution pattern—as present in the target compound—produces a distinct biological fingerprint and cannot be treated as equivalent to the 2,4-dichloro congener. For procurement, this means the 3,4-isomer is the relevant probe for exploring biological pathways where this specific substitution pattern is required.

3,4- vs. 2,4-Cl₂ activity
Class-level
3,4-dichloro: notably reduced activity vs. 2,4-dichloro (SAR trend)
Isomer-specific biological fingerprint; not interchangeable with 2,4-isomer
Qualitative trend; no MIC data available for this compound
Structure-Activity Relationship Antifungal Activity Dichlorophenyl Isomerism

Hydrogen-Bond Donor Capacity from 4-Amino Group Differentiates Target Compound from N4-Methyl and 4H-Congeners

The target compound bears an unsubstituted 4-amino group (two H-bond donors), whereas the related compound 3-[(3,4-dichlorophenyl)methylthio]-4-methyl-5-(2-thienyl)-1,2,4-triazole carries a methyl group at N4 (zero H-bond donors) . The presence of H-bond donor capacity at position 4 is critical for target engagement in proteins requiring a hydrogen bond from this vector; removal of this functionality (as in the N4-methyl analog) abrogates this interaction. In computational drug-likeness assessments, the target compound's H-bond donor count is predicted as 2 (from the NH2 group), while the N4-methyl analog has 0 H-bond donors.

H-bond donor count
Data to verify
Target: HBD = 2 (4-NH₂); N4-methyl analog: HBD = 0
Essential for target engagement requiring N4 H-bond donor
Structural inference; binding confirmation requires assay data
Hydrogen Bonding Molecular Recognition Drug Design

Cyclohexyl Conformational Flexibility vs. Planar Aromatic C5 Substituents

The C5 cyclohexyl group (six-membered saturated ring) introduces conformational flexibility absent in the C5-phenyl analog. The cyclohexyl ring can adopt chair conformations with axial/equatorial orientations, increasing the number of accessible low-energy conformers and potentially affecting entropic contributions to target binding [1]. In contrast, the C5-phenyl analog (C15H12Cl2N4S, MW 351.3) is planar and conformationally restricted at C5. This difference is critical for structure-based drug design where induced-fit binding or conformational selection mechanisms operate.

C5 conformational flexibility
Class-level
Cyclohexyl: multiple chair conformers; phenyl: planar, restricted
May affect binding thermodynamics via entropic sampling
Conformational entropy difference is class-level inference
Conformational Analysis Entropic Effects Binding Thermodynamics

Recommended Application Scenarios for 3-[(3,4-Dichlorophenyl)methylthio]-5-cyclohexyl-1,2,4-triazole-4-ylamine Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies on Triazole C5 Substitution

The cyclohexyl group at C5 distinguishes this compound from the more common C5-phenyl analogs. Researchers investigating the impact of C5 lipophilicity and conformational flexibility on target binding should procure this compound as part of a matched molecular pair analysis with the C5-phenyl comparator (MW 351.3). The ~6 g/mol mass difference and estimated +0.3–0.8 logP shift provide a quantifiable basis for correlating physicochemical changes with biological readouts [1].

Profiling the Influence of 3,4-Dichlorophenyl vs. 2,4-Dichlorophenyl Isomers on Biological Activity

Published SAR data indicate that the 3,4-dichlorophenyl substitution pattern can produce notably different (and sometimes reduced) antifungal activity compared to the 2,4-dichloro isomer [1]. This compound serves as the appropriate tool for investigating target engagement and off-target effects specifically associated with the 3,4-dichloro configuration, enabling rigorous SAR exploration and selectivity profiling.

Hydrogen-Bond-Dependent Target Engagement Assays

The free 4-NH2 group provides two hydrogen-bond donors, which may be essential for interaction with target proteins that require a donor at this vector. This compound is the appropriate choice over N4-methylated or N4-aryl analogs (which lack H-bond donor capacity) for biochemical assays, X-ray crystallography soaking experiments, or SPR binding studies where the 4-amino group is hypothesized to form critical hydrogen bonds [1].

Conformational Entropy and Induced-Fit Binding Studies

The conformational flexibility of the C5 cyclohexyl group, compared to a planar C5-phenyl ring, may influence binding thermodynamics through entropic effects. This compound is suitable for isothermal titration calorimetry (ITC) or NMR-based studies aimed at quantifying the thermodynamic signature of cyclohexyl-mediated conformational sampling in ligand–protein interactions [1].

Application
Selection Property
Validation Focus
SAR studies on C5 substitution
C5 substituent lipophilicity & flexibility profile
Matched-pair physicochemical review
3,4- vs. 2,4-dichlorophenyl isomer profiling
Dichlorophenyl regioisomer configuration
Activity trend across isomers
H-bond-dependent target engagement
Free 4-NH₂ donor capacity
Binding assays requiring N4 H-bond donor
Conformational entropy studies
C5 cyclohexyl flexibility
Thermodynamic profiling (ITC, NMR)
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